3-(2,2-Difluoroethoxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroethoxy)propanal: is an organic compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a propanal backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)propanal typically involves the reaction of 3-hydroxypropanal with 2,2-difluoroethanol under acidic or basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypropanal is replaced by the difluoroethoxy group. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2-Difluoroethoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: 3-(2,2-Difluoroethoxy)propanoic acid
Reduction: 3-(2,2-Difluoroethoxy)propanol
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
3-(2,2-Difluoroethoxy)propanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a substrate for various aldehyde dehydrogenases and other related enzymes.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the difluoroethoxy moiety to enhance bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)propanal involves its interaction with various molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of Schiff bases or thiohemiacetals. These interactions can modulate the activity of enzymes and other proteins, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
3-(2,2-Difluoroethoxy)propanol: The reduced form of 3-(2,2-Difluoroethoxy)propanal, which has an alcohol group instead of an aldehyde group.
3-(2,2-Difluoroethoxy)propanoic acid: The oxidized form of this compound, which has a carboxylic acid group instead of an aldehyde group.
3-(2,2-Difluoroethoxy)propylamine: A derivative where the aldehyde group is replaced by an amine group.
Uniqueness: this compound is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the reactivity, stability, and solubility of the compound, making it valuable in various applications where such properties are desired .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)4-9-3-1-2-8/h2,5H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTNTCOLJAREJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556788-85-2 |
Source
|
Record name | 3-(2,2-difluoroethoxy)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.